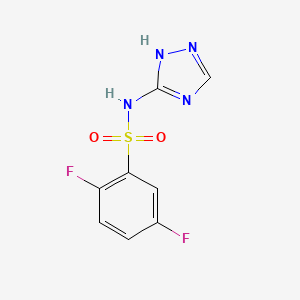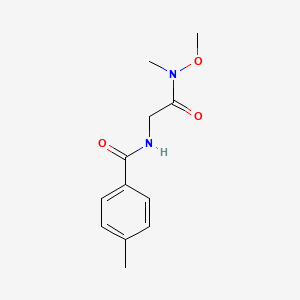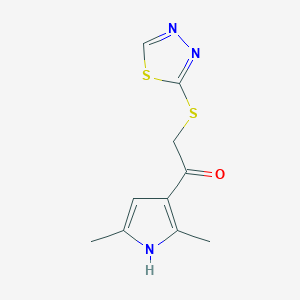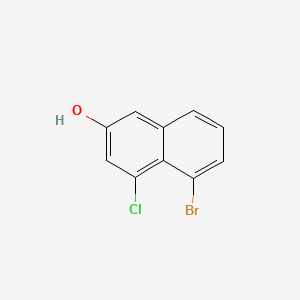
5-Bromo-4-chloronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:
Bromination: Naphthalen-2-ol is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
5-Bromo-4-chloronaphthalen-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of naphthalen-2-ol.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Dehalogenated naphthalenes or fully reduced naphthalenes.
科学的研究の応用
5-Bromo-4-chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Bromo-4-chloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to target molecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-Bromo-5-chloronaphthalen-2-ol: Similar structure but with different positions of bromine and chlorine atoms.
5-Bromo-2-chloronaphthalen-1-ol: Another isomer with different substitution pattern.
4-Chloro-1-naphthol: Contains a chlorine atom but lacks the bromine substituent.
Uniqueness
5-Bromo-4-chloronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous .
特性
分子式 |
C10H6BrClO |
|---|---|
分子量 |
257.51 g/mol |
IUPAC名 |
5-bromo-4-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H |
InChIキー |
RMAHSLMWBRBPRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


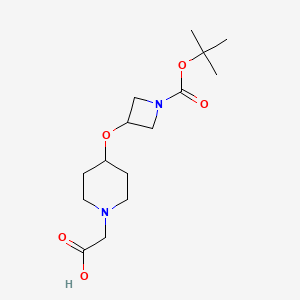
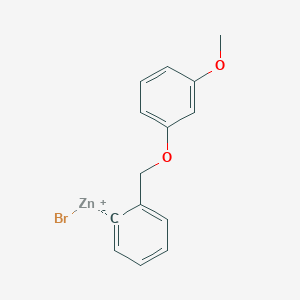
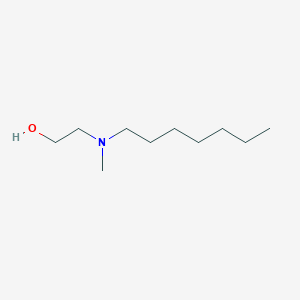
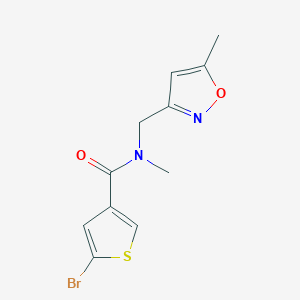
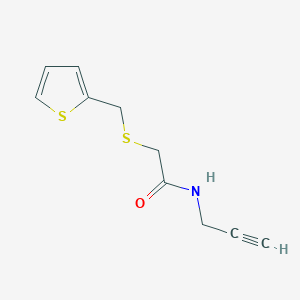
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
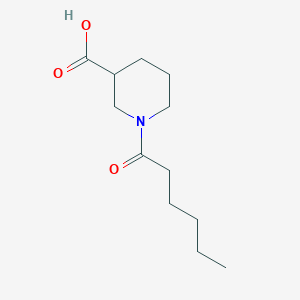
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
